molecular formula C14H15NO2S B2964936 Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate CAS No. 897838-63-0

Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

Cat. No. B2964936
CAS RN: 897838-63-0
M. Wt: 261.34
InChI Key: JLMACWNPGQTLRM-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . It is related to the compound Ethyl ((3-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2(3H)-Ylidene)Amino)Acetate .


Synthesis Analysis

The synthesis of compounds similar to Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate often involves reactions with thiourea and substituted thioamides . For example, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .


Molecular Structure Analysis

The thiazole ring in Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles, like the one present in Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activities

Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate, and its derivatives, have been extensively studied for their antimicrobial properties. Research has shown that these compounds can be synthesized to produce various derivatives that exhibit significant in vitro antimicrobial activity against bacterial strains such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

Enzyme Inhibition for Diabetes Management

Another significant application of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate derivatives is in the management of diabetes. Studies have shown that certain derivatives effectively inhibit α-glucosidase and β-glucosidase enzymes, which play a crucial role in carbohydrate digestion and glucose absorption. These inhibitors can delay the digestion of carbohydrates, thereby lowering postprandial blood glucose levels. One study found derivatives with high percentage inhibition towards these enzymes, suggesting potential applications in developing new antidiabetic therapies (Babar et al., 2017).

Pharmacological Activities

The pharmacological activities of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate derivatives have also been explored, with findings indicating significant anti-inflammatory, analgesic, and antioxidant activities. In vivo tests have demonstrated that certain derivatives with specific substitutions exhibit activities comparable to standard drugs such as indomethacin and aspirin. These findings suggest the potential of these compounds in developing new treatments for inflammatory diseases and pain management (Attimarad et al., 2017).

properties

IUPAC Name

ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)8-13-15-12(9-18-13)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMACWNPGQTLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CS1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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